molecular formula C19H30N4O4S B3914052 1-[4-[[2-(Cyclopropylmethylsulfonyl)-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]piperazin-1-yl]ethanone

1-[4-[[2-(Cyclopropylmethylsulfonyl)-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]piperazin-1-yl]ethanone

Cat. No.: B3914052
M. Wt: 410.5 g/mol
InChI Key: WBFQFHNIDGADSR-UHFFFAOYSA-N
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Description

1-[4-[[2-(Cyclopropylmethylsulfonyl)-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]piperazin-1-yl]ethanone is a complex organic compound featuring an imidazole ring, a piperazine ring, and various functional groups. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in medicinal chemistry .

Preparation Methods

The synthesis of 1-[4-[[2-(Cyclopropylmethylsulfonyl)-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]piperazin-1-yl]ethanone involves multiple steps, including the formation of the imidazole ring and subsequent functionalization. Common synthetic routes for imidazole derivatives include cyclization reactions involving nitriles and amines under mild conditions . Industrial production methods often utilize catalysts and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

1-[4-[[2-(Cyclopropylmethylsulfonyl)-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]piperazin-1-yl]ethanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves interactions with various molecular targets. The imidazole ring can bind to enzymes and receptors, modulating their activity. The sulfonyl group enhances the compound’s ability to interact with biological molecules, potentially disrupting cellular processes .

Properties

IUPAC Name

1-[4-[[2-(cyclopropylmethylsulfonyl)-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O4S/c1-15(24)22-8-6-21(7-9-22)12-17-11-20-19(28(25,26)14-16-4-5-16)23(17)13-18-3-2-10-27-18/h11,16,18H,2-10,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBFQFHNIDGADSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC2=CN=C(N2CC3CCCO3)S(=O)(=O)CC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-[[2-(Cyclopropylmethylsulfonyl)-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]piperazin-1-yl]ethanone
Reactant of Route 2
1-[4-[[2-(Cyclopropylmethylsulfonyl)-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]piperazin-1-yl]ethanone
Reactant of Route 3
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1-[4-[[2-(Cyclopropylmethylsulfonyl)-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]piperazin-1-yl]ethanone
Reactant of Route 4
1-[4-[[2-(Cyclopropylmethylsulfonyl)-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]piperazin-1-yl]ethanone
Reactant of Route 5
1-[4-[[2-(Cyclopropylmethylsulfonyl)-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]piperazin-1-yl]ethanone
Reactant of Route 6
Reactant of Route 6
1-[4-[[2-(Cyclopropylmethylsulfonyl)-3-(oxolan-2-ylmethyl)imidazol-4-yl]methyl]piperazin-1-yl]ethanone

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